A Technical Guide to the Physicochemical and Analytical Characteristics of Tandospirone-d8
A Technical Guide to the Physicochemical and Analytical Characteristics of Tandospirone-d8
Abstract
This technical guide provides a comprehensive overview of Tandospirone-d8, a deuterated isotopologue of the anxiolytic and antidepressant agent, Tandospirone. Designed for researchers, analytical chemists, and drug development professionals, this document details the essential physicochemical properties, stability, and, most critically, the application of Tandospirone-d8 as an internal standard in quantitative bioanalytical assays. We will explore the rationale behind its use, present validated experimental protocols for its deployment in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss its relationship to the metabolic profile of the parent compound.
Introduction: The Analytical Imperative for Isotopic Labeling
Tandospirone is a potent and selective partial agonist of the serotonin 5-HT1A receptor, belonging to the azapirone class of drugs.[1][2] It is utilized in the treatment of anxiety and depressive disorders.[1][3] Accurate quantification of Tandospirone in biological matrices such as plasma is fundamental to pharmacokinetic, toxicokinetic, and bioequivalence studies. These studies underpin regulatory submissions and inform clinical dosing regimens.[4][5]
The "gold standard" for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and selectivity.[5][6] However, the accuracy of LC-MS/MS can be compromised by variability during sample preparation and matrix effects during ionization. To control for this, an internal standard (IS) is employed. The ideal IS is a compound that behaves identically to the analyte during extraction and ionization but is distinguishable by the mass spectrometer.
Tandospirone-d8 is the stable isotope-labeled (SIL) analog of Tandospirone, designed specifically for this purpose.[7][8] By replacing eight hydrogen atoms with deuterium on the butyl chain, its chemical properties remain virtually identical to the parent drug, while its mass is increased by eight daltons. This mass shift allows the mass spectrometer to detect and quantify the analyte and the IS independently, ensuring the highest degree of accuracy in pharmacokinetic analysis.[4][8] This guide will elucidate the properties that make Tandospirone-d8 an indispensable tool for researchers.
Core Physicochemical Characteristics
The fundamental identity and properties of Tandospirone-d8 are summarized below. These characteristics are foundational to its use as a reference standard in analytical chemistry.[9][10]
| Property | Value | Source(s) |
| Chemical Name | (3aR,4S,7R,7aS)-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl-1,1,2,2,3,3,4,4-d8)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Synonyms | SM-3997-d8 | [7] |
| CAS Number | 1794835-73-6 | [9][10] |
| Molecular Formula | C₂₁H₂₁D₈N₅O₂ | [9][10] |
| Molecular Weight | 391.54 g/mol | [9][10] |
| Parent Compound MW | 383.49 g/mol | |
| Appearance | White to off-white solid or crystalline powder (inferred from parent compound) | |
| Isotopic Purity | Typically ≥98% (Specified in Certificate of Analysis from supplier) | |
| Chemical Purity | Typically ≥98% (Specified in Certificate of Analysis from supplier) |
The key structural feature is the octadeuteration of the butyl linker chain. This specific placement is scientifically significant as this chain is the primary site of metabolic cleavage, a topic explored in Section 5.
Solubility, Storage, and Stability
The integrity of an analytical standard is paramount. Proper handling and storage are critical to prevent degradation and ensure the accuracy of quantitative experiments.
Solubility Profile
The solubility of Tandospirone-d8 is expected to be virtually identical to that of its non-labeled counterpart. The following data for Tandospirone provides a reliable guide for solvent selection.
| Solvent | Solubility (Tandospirone) | Source(s) |
| DMSO | ≥38 mg/mL | |
| Water | Sparingly soluble (as citrate salt) | |
| Methanol | Sparingly soluble (as citrate salt) |
Application Insight: For the preparation of stock solutions for LC-MS/MS analysis, DMSO is the preferred solvent due to its high solubilizing power for this class of compounds. Subsequent dilutions into an aqueous/organic mixture are typical for creating calibration curves and spiking internal standards.
Recommended Storage and Handling
To ensure long-term stability and prevent degradation from light or temperature, the following conditions are recommended based on supplier data and general laboratory best practices:
-
Long-Term Storage: Store at -20°C in a tightly sealed container.
-
Short-Term Storage: For routine use, storage at 2-8°C is acceptable.
-
Light Sensitivity: Protect from light to prevent potential photodegradation.
-
Handling: Tandospirone-d8 is intended for research use only. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed. For complete safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Application in Quantitative Bioanalysis: LC-MS/MS
The principal application of Tandospirone-d8 is as an internal standard for the quantification of Tandospirone in biological samples. The following section details the rationale and provides a representative protocol.
The Principle of Stable Isotope Dilution
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern bioanalytical quantification.
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Causality: The SIL-IS is added to the biological sample at a known concentration at the very beginning of the sample preparation process. Because its physicochemical properties are nearly identical to the analyte, any loss of compound during extraction, transfer, or derivatization will affect both the analyte and the IS to the same degree.
-
Correction Mechanism: In the mass spectrometer, the analyte and the IS are separated by their mass-to-charge ratio (m/z). The instrument measures the peak area ratio of the analyte to the IS. Because the IS concentration is known, this ratio allows for precise calculation of the unknown analyte concentration, effectively canceling out any variability introduced during the workflow.
Caption: Workflow for quantitative bioanalysis using a SIL-IS.
Validated Experimental Protocol: Quantification in Human Plasma
This protocol is a synthesis of validated methods described in the scientific literature.[5][6]
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of Tandospirone and Tandospirone-d8 in DMSO.
- From these stocks, prepare serial dilutions in a 50:50 acetonitrile/water mixture to create calibration curve standards (for Tandospirone) and a working solution for the internal standard (e.g., 100 ng/mL for Tandospirone-d8).
2. Sample Preparation (Protein Precipitation):
- To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the Tandospirone-d8 working solution. Vortex briefly.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at >12,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
- Column: C18 reverse-phase column (e.g., Zorbax XDB C18, 50 x 2.1 mm, 3.5 µm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A typical starting condition is 95% A, ramping to 95% B over 2-3 minutes, followed by re-equilibration.
- Injection Volume: 5-10 µL.
4. Tandem Mass Spectrometry Conditions:
- Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The following precursor-to-product ion transitions should be monitored. The most abundant transition is typically used for quantification (Quantifier) and a second for confirmation (Qualifier).
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Purpose |
| Tandospirone | m/z 384.2 | m/z 122.1 | Quantifier |
| m/z 219.1 | Qualifier | ||
| Tandospirone-d8 (IS) | m/z 392.2 | m/z 122.1 | Quantifier |
Rationale for Fragment Selection: The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2). The product ion at m/z 122.1 corresponds to a stable fragment of the pyrimidinyl-piperazine moiety. Since the deuterium labeling is on the opposite side of the molecule, this fragment ion is identical for both the analyte and the internal standard, which is a common and valid approach in SIL-IS methods. The precursor mass difference in Q1 provides the specificity.
Metabolic Profile and Isotopic Considerations
Understanding the metabolism of Tandospirone is crucial for interpreting pharmacokinetic data and appreciating the design of Tandospirone-d8.
Primary Metabolic Pathway
In vivo, Tandospirone is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is the oxidative cleavage of the butyl chain to yield the active metabolite 1-(2-pyrimidinyl)piperazine (1-PP) .[2][4] This metabolite itself has pharmacological activity, notably as an α2-adrenergic receptor antagonist.[1][2] The low oral bioavailability of Tandospirone (around 0.24% in rats) is attributed to this extensive first-pass metabolism.[4]
Caption: Primary metabolic pathway of Tandospirone.
Isotopic Stability and the Kinetic Isotope Effect (KIE)
The deuterium atoms in Tandospirone-d8 are placed on the butyl chain—the exact site of metabolic cleavage. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) , where the rate of the metabolic reaction is slower for the deuterated compound.
While this effect is a key principle in designing certain "metabolically stabilized" drugs, it is not a concern for the use of Tandospirone-d8 as an internal standard. The purpose of the IS is not to mimic the rate of metabolism but to track the analyte through the analytical process. Since the IS and analyte are removed from the biological system and processed in vitro where no further metabolism occurs, the KIE has no bearing on the final quantification. The stability of the C-D bonds ensures that there is no back-exchange with hydrogen during sample workup, preserving the mass difference that is essential for MS detection.
Conclusion
Tandospirone-d8 is a meticulously designed analytical tool that is indispensable for the accurate quantification of Tandospirone in complex biological matrices. Its physicochemical properties are virtually identical to the parent compound, while its stable isotopic labeling provides the mass differentiation required for the gold-standard technique of stable isotope dilution LC-MS/MS. This guide has provided the core chemical characteristics, handling protocols, and a validated analytical workflow to empower researchers in pharmacology and drug development to generate high-quality, reliable data for their pharmacokinetic and bioanalytical studies.
References
-
Wikipedia. (n.d.). Tandospirone. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Tandospirone – Knowledge and References. Retrieved from [Link]
-
Axios Research. (n.d.). Tandospirone-d8 - CAS - 1794835-73-6. Retrieved from [Link]
-
Yoshinori, I., & Tadokoro, S. (1988). A new approach to innovating selective anxiolytics: pharmacological profile of a novel 5-HT1A agonist (tandospirone). Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 92(5), 297-311. Retrieved from [Link]
-
Artis Standards. (n.d.). Tandospirone D8. Retrieved from [Link]
-
Li, Y., et al. (2023). Pharmacokinetics and absorption mechanism of tandospirone citrate. Frontiers in Pharmacology, 14, 1262588. Retrieved from [Link]
-
Huang, P., et al. (2017). Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Oncotarget, 8(61), 104725–104739. Retrieved from [Link]
-
Hamik, A., & O'Donnell, J. M. (1990). Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine. Biological Psychiatry, 28(2), 99-109. Retrieved from [Link]
-
Jiang, W., et al. (2022). Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial. Neuropsychiatric Disease and Treatment, 18, 1805–1816. Retrieved from [Link]
-
Nishitsuji, K., et al. (2006). The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress. European Neuropsychopharmacology, 16(5), 376-82. Retrieved from [Link]
-
Sciex. (2020). Highly sensitive LC-MS/MS method for the quantification of tandospirone in human plasma, using the QTRAP® 6500+. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tandospirone. PubChem Compound Database. Retrieved from [Link]
-
KEGG. (n.d.). Tandospirone. KEGG DRUG Database. Retrieved from [Link]
-
Jin, F., et al. (2011). Determination of tandospirone in human plasma by a liquid chromatography-tandem mass spectrometry method. Analytical and Bioanalytical Chemistry, 401(3), 1021-6. Retrieved from [Link]
-
RayBiotech. (n.d.). Tandospirone. Retrieved from [Link]
-
Hu, X. Y., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(7), e4525. Retrieved from [Link]
-
Kusuri-no-Shiori. (n.d.). TANDOSPIRONE CITRATE Tablets 10mg "SAWAI". Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Tandospirone and its Impurities in Drug Formulations by LC-UV and LCMS. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Tandospirone Citrate. Retrieved from [Link]
Sources
- 1. Determination of tandospirone in human plasma by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. sciex.jp [sciex.jp]
- 8. Tandospirone-d8 - CAS - 1794835-73-6 | Axios Research [axios-research.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
